molecular formula C40H50O5SSi B1446348 beta-D-Glucopyranoside, 4-methylphenyl 3-O-[(1,1-dimethylethyl)dimethylsilyl]-2,4,6-tris-O-(phenylmethyl)-1-thio- CAS No. 1363157-70-3

beta-D-Glucopyranoside, 4-methylphenyl 3-O-[(1,1-dimethylethyl)dimethylsilyl]-2,4,6-tris-O-(phenylmethyl)-1-thio-

Cat. No. B1446348
M. Wt: 671 g/mol
InChI Key: BPZAOEUKGFJFIK-QGVRFUEOSA-N
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Description

Beta-D-Glucopyranoside is a type of glucoside, a molecule where a sugar is bound to a non-carbohydrate moiety. Glucosides are common in plants, but can also be synthesized in the lab .


Molecular Structure Analysis

The molecular structure of glucosides consists of a glucose molecule bound to another group via a glycosidic bond. The exact structure would depend on the specific glucoside .


Chemical Reactions Analysis

Glucosides can participate in various chemical reactions. Most notably, they can undergo hydrolysis to break the glycosidic bond, releasing the glucose molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of glucosides depend on their specific structures. They are typically crystalline solids that are soluble in water .

Safety And Hazards

As with any chemical compound, the safety and hazards of glucosides depend on their specific structure. Some glucosides are safe for human consumption, while others can be toxic .

Future Directions

Research into glucosides is ongoing, with potential applications in medicine, biofuels, and other areas .

properties

IUPAC Name

tert-butyl-dimethyl-[(2S,3R,4S,5R,6R)-2-(4-methylphenyl)sulfanyl-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H50O5SSi/c1-30-22-24-34(25-23-30)46-39-38(43-28-33-20-14-9-15-21-33)37(45-47(5,6)40(2,3)4)36(42-27-32-18-12-8-13-19-32)35(44-39)29-41-26-31-16-10-7-11-17-31/h7-25,35-39H,26-29H2,1-6H3/t35-,36-,37+,38-,39+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZAOEUKGFJFIK-QGVRFUEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)O[Si](C)(C)C(C)(C)C)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)O[Si](C)(C)C(C)(C)C)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H50O5SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-D-Glucopyranoside, 4-methylphenyl 3-O-[(1,1-dimethylethyl)dimethylsilyl]-2,4,6-tris-O-(phenylmethyl)-1-thio-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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beta-D-Glucopyranoside, 4-methylphenyl 3-O-[(1,1-dimethylethyl)dimethylsilyl]-2,4,6-tris-O-(phenylmethyl)-1-thio-
Reactant of Route 2
Reactant of Route 2
beta-D-Glucopyranoside, 4-methylphenyl 3-O-[(1,1-dimethylethyl)dimethylsilyl]-2,4,6-tris-O-(phenylmethyl)-1-thio-
Reactant of Route 3
Reactant of Route 3
beta-D-Glucopyranoside, 4-methylphenyl 3-O-[(1,1-dimethylethyl)dimethylsilyl]-2,4,6-tris-O-(phenylmethyl)-1-thio-
Reactant of Route 4
Reactant of Route 4
beta-D-Glucopyranoside, 4-methylphenyl 3-O-[(1,1-dimethylethyl)dimethylsilyl]-2,4,6-tris-O-(phenylmethyl)-1-thio-
Reactant of Route 5
Reactant of Route 5
beta-D-Glucopyranoside, 4-methylphenyl 3-O-[(1,1-dimethylethyl)dimethylsilyl]-2,4,6-tris-O-(phenylmethyl)-1-thio-
Reactant of Route 6
Reactant of Route 6
beta-D-Glucopyranoside, 4-methylphenyl 3-O-[(1,1-dimethylethyl)dimethylsilyl]-2,4,6-tris-O-(phenylmethyl)-1-thio-

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